3,3-Difluoro-4-methylpentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4-methylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S and a molecular weight of 220.67 g/mol . It is characterized by the presence of two fluorine atoms, a methyl group, and a sulfonyl chloride group attached to a pentane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 4-methylpentane followed by sulfonylation using chlorosulfonic acid or similar reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and sulfonylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-4-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfinates or thiols under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfinates and Thiols: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
3,3-Difluoro-4-methylpentane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with sulfonamide or sulfonate functionalities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-methylpentane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to modify molecules and introduce desired functional groups.
Comparison with Similar Compounds
3,3-Difluoro-4-methylpentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
4-Methylpentane-1-sulfonyl chloride: Lacks the fluorine atoms, affecting its reactivity and properties.
3,3-Difluoro-4-methylpentane-1-thiol: Contains a thiol group instead of sulfonyl chloride, leading to different chemical behavior.
Uniqueness: 3,3-Difluoro-4-methylpentane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group, which impart distinct reactivity and properties. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
3,3-difluoro-4-methylpentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF2O2S/c1-5(2)6(8,9)3-4-12(7,10)11/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJHZLNQWPYCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.